Product packaging for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine(Cat. No.:CAS No. 34887-26-8)

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine

Cat. No.: B3051589
CAS No.: 34887-26-8
M. Wt: 295.5 g/mol
InChI Key: RAPUMONUZRIDMU-UHFFFAOYSA-N
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Description

Academic Context of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine and Related Hindered Amine Derivatives

This compound and its chemical cousins are subjects of extensive academic research. This interest stems from their complex and highly effective stabilization mechanism. Researchers have focused on synthesizing new derivatives and understanding the structure-activity relationships that govern their performance. For instance, Bis(2,2,6,6-tetramethyl-4-piperidyl) maleate (B1232345) is a key intermediate in the synthesis of novel HALS. nih.gov The academic inquiry also extends to the intricate ways these molecules interact with polymer chains and other additives within a formulation. The study of their reaction kinetics and the identification of the various species involved in the stabilization cycle are active areas of investigation.

Broad Research Scope of 2,2,6,6-Tetramethylpiperidyl-Derived Compounds

The research scope of compounds derived from 2,2,6,6-tetramethylpiperidine (B32323) is remarkably broad, extending beyond their primary role as light stabilizers. chemicalbook.com Derivatives of this parent molecule have found applications in various fields of chemistry. For instance, 2,2,6,6-tetramethylpiperidine itself is used as a sterically hindered, non-nucleophilic base in organic synthesis. wikipedia.orgchemicalbook.com Its oxidized derivative, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl or TEMPO, is a stable free radical that serves as a versatile oxidation catalyst and a mediator in controlled radical polymerization. chemicalbook.com Furthermore, research has explored the potential of these compounds as antioxidants and in the development of novel materials. chemicalbook.com For example, derivatives have been incorporated into nanoparticles to create potent antibiotics. nih.gov The versatility of the 2,2,6,6-tetramethylpiperidyl framework continues to inspire the design and synthesis of new functional molecules with a wide array of potential applications. researchgate.netgoogle.comresearchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37N3 B3051589 Bis(2,2,6,6-tetramethyl-4-piperidyl)amine CAS No. 34887-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCLFIGHHOKNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34887-26-8
Record name 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34887-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Bis 2,2,6,6 Tetramethyl 4 Piperidyl Amine and Analogues

Preparation of Key Precursors: 2,2,6,6-Tetramethyl-4-piperidone and 2,2,6,6-Tetramethyl-4-piperidinol (B29938)

The cornerstone of synthesis for this class of compounds is the preparation of the key intermediate, 2,2,6,6-tetramethyl-4-piperidone, also known as Triacetonamine (TAA). The most common and industrially viable method for its synthesis is the condensation reaction of acetone (B3395972) and ammonia (B1221849). This reaction, often referred to as the Robinson-Schöpf condensation, involves the reaction of three molecules of acetone with one molecule of ammonia. The process can be carried out in a single stage where acetone and ammonia are reacted in molar ratios ranging from 4:1 to 20:1, typically at temperatures between 50°C and 120°C and pressures from 1 to 50 atmospheres, often in the presence of an acid catalyst.

The resulting 2,2,6,6-tetramethyl-4-piperidone is a versatile intermediate that can be used directly or converted to another key precursor, 2,2,6,6-tetramethyl-4-piperidinol (TMP). The conversion of the piperidone to the piperidinol is a reduction reaction. Common laboratory-scale methods employ reducing agents like sodium borohydride. researchgate.net For industrial production, catalytic hydrogenation is the preferred method. This process involves the hydrogenation of 2,2,6,6-tetramethyl-4-piperidone in the presence of a catalyst, such as a promoter-modified CuCr/Al₂O₃ catalyst, which has shown excellent performance with high conversion rates and selectivity for the desired alcohol. uniovi.es

One innovative approach combines the synthesis of the piperidone and its subsequent reduction into a one-pot cascade catalytic reaction. This method starts with acetone and ammonia to form the piperidone, which is then directly hydrogenated to 2,2,6,6-tetramethyl-4-piperidinol without intermediate separation, offering a more streamlined and economical process. researchgate.net

Table 1: Synthesis Methods for Key Precursors
CompoundPrecursorsMethodKey Conditions/ReagentsReference
2,2,6,6-Tetramethyl-4-piperidoneAcetone, AmmoniaCondensation ReactionAcid catalyst, 50-120°C, 1-50 atm-
2,2,6,6-Tetramethyl-4-piperidinol2,2,6,6-Tetramethyl-4-piperidoneChemical ReductionSodium Borohydride (NaBH₄) researchgate.net
2,2,6,6-Tetramethyl-4-piperidinol2,2,6,6-Tetramethyl-4-piperidone, H₂Catalytic HydrogenationCuCr/Al₂O₃ catalyst uniovi.es
2,2,6,6-Tetramethyl-4-piperidinolAcetone, Ammonia, H₂One-Pot Cascade ReactionMetal chloride on activated carbon researchgate.net

Direct Amination and Reductive Amination Strategies for 2,2,6,6-Tetramethyl-4-piperidylamine Synthesis

The synthesis of piperidyl amines from the piperidone precursor is typically achieved through reductive amination. This process can be tailored to produce either the primary amine, 2,2,6,6-tetramethyl-4-piperidylamine, or to directly form the target secondary amine, Bis(2,2,6,6-tetramethyl-4-piperidyl)amine.

To synthesize the primary amine, 2,2,6,6-tetramethyl-4-piperidone is reacted with ammonia in the presence of hydrogen and a hydrogenation catalyst. chemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727) with a catalyst such as Raney nickel. acs.org The process involves the initial formation of an imine intermediate from the reaction of the ketone with ammonia, which is then immediately reduced by the hydrogen and catalyst to form the primary amine. chemicalbook.com A detailed method involves charging a hydrogenation autoclave with methanol, liquid ammonia, an ammonium (B1175870) chloride catalyst, and Raney nickel, followed by the addition of the piperidone and subsequent hydrogenation. acs.org

The direct synthesis of this compound can also be accomplished via a one-pot reductive amination. In this strategy, 2,2,6,6-tetramethyl-4-piperidone is hydrogenated in the presence of ammonium chloride and a platinum oxide catalyst. researchgate.net This procedure effectively combines two piperidone units via a central amine bridge in a single synthetic step. Another approach involves the reductive amination of the piperidone with a pre-formed primary amine, in this case, 2,2,6,6-tetramethyl-4-piperidylamine itself, in the presence of hydrogen and a hydrogenation catalyst like platinum on carbon. patsnap.com

Table 2: Reductive Amination Strategies
ProductReactantsMethodCatalyst/ReagentsReference
2,2,6,6-Tetramethyl-4-piperidylamine (Primary Amine)2,2,6,6-Tetramethyl-4-piperidone, Ammonia, H₂Reductive AminationRaney Nickel, Ammonium Chloride chemicalbook.comacs.org
This compound (Secondary Amine)2,2,6,6-Tetramethyl-4-piperidone, Ammonium Chloride, H₂Direct Reductive AminationPlatinum Oxide researchgate.net
This compound (Secondary Amine)2,2,6,6-Tetramethyl-4-piperidone, 2,2,6,6-Tetramethyl-4-piperidylamine, H₂Reductive AminationPlatinum on Carbon (Pt/C) patsnap.com

Esterification and Amidation Routes for Bis(2,2,6,6-tetramethyl-4-piperidyl)-Substituted Derivatives

Beyond the parent amine, a vast and commercially significant class of HALS exists as ester- and amide-linked derivatives. These are typically produced by reacting the piperidinol or piperidylamine precursors with dicarboxylic acids or their esters.

Transesterification is a widely used method for producing ester-linked HALS derivatives. A prominent example is the synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510), a widely used light stabilizer known as Tinuvin 770. wikipedia.org This reaction involves reacting a dialkyl sebacate, such as dimethyl sebacate, with 2,2,6,6-tetramethyl-4-piperidinol. google.com The reaction is driven to completion by removing the alcohol byproduct (e.g., methanol) via distillation. chemicalbook.com Similarly, Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (B1232345) is synthesized via the transesterification of dimethyl maleate with 2,2,6,6-tetramethyl-4-piperidinol. nih.gov

The efficiency of these derivatization reactions is highly dependent on the catalyst system employed.

Zeolite Supported Tetraisopropyl Titanate: For the synthesis of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, a zeolite-supported tetraisopropyl titanate catalyst has been shown to be effective. nih.govlongchangchemical.com This heterogeneous catalyst offers advantages such as high reaction rates, high yields, good selectivity, and the ability to be recovered and recycled, which reduces waste and improves process economics. nih.govlongchangchemical.com

Lithium Amide: Lithium amide (LiNH₂) is a particularly effective catalyst for the transesterification synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. chemicalbook.comgoogle.com Research has shown that reacting dialkyl sebacate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of lithium amide as a catalyst in an aliphatic hydrocarbon solvent results in very high yields of the desired product. google.com The specificity of this catalyst system is notable, as the use of other alkali metal amides (like sodium amide) or different solvent types (like aromatic hydrocarbons) does not produce the same high yields, highlighting the unique efficacy of lithium amide in this specific transformation. google.com

Continuous Synthesis Processes and Industrial Scale-Up

The industrial production of HALS and their precursors necessitates processes that are efficient, scalable, and economical. Continuous synthesis processes are increasingly favored over batch processes for their ability to provide consistent product quality, improved safety, and lower operational costs.

For the precursor 2,2,6,6-tetramethyl-4-piperidinol, a continuous process has been developed for the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. This process utilizes a fixed-bed reactor charged with a catalyst like Sr-promoted CuCr/Al₂O₃. uniovi.es The reaction conditions, including temperature, hydrogen pressure, and feed rate, are optimized to achieve nearly complete conversion of the starting material with high selectivity for the alcohol product, providing a reliable and efficient strategy for continuous industrial production. uniovi.es

The synthesis of derivatives like Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is also designed for large-scale industrial production. Patented methods describe reactions using kilograms of reactants and aim for yields exceeding 95-99%. chemicalbook.comgoogle.com For instance, the reaction of 230 kg of dimethyl sebacate with over 360 kg of 2,2,6,6-tetramethyl-4-piperidinol using a lithium amide catalyst is detailed, demonstrating the scalability of the process. google.com These methods, while often described as batch processes, are optimized for the high-throughput and high-yield requirements of industrial manufacturing.

Novel Synthetic Routes for Advanced Hindered Amine Structures

Research in the field of HALS is continuously evolving to create advanced structures with enhanced performance and multifunctional capabilities. A key trend is the incorporation of other stabilizing moieties into the HALS molecule to create a single additive with multiple protective functions.

One novel approach involves using cyanuric chloride as a scaffold to link different functional groups. researchgate.net By reacting cyanuric chloride sequentially with various nucleophiles, researchers can create complex molecules. For example, a multifunctional HALS can be synthesized by reacting cyanuric chloride with an allylamine (B125299) (to provide a reactive group for polymerization into a polymer backbone), a hindered amine like 2,2,6,6-tetramethylpiperidine-4-ol, and a UV absorber like a 2-(2-hydroxyphenyl)-1,2,3-benzotriazole derivative. researchgate.net This creates a single, high-molecular-weight stabilizer that combines the radical scavenging ability of the hindered amine with the UV absorption capacity of the benzotriazole, while also being polymerizable to prevent migration from the host material.

Another strategy focuses on introducing hindered phenol (B47542) groups into the HALS molecule to impart antioxidant properties alongside light stability. longchangchemical.com This creates a synergistic effect where the molecule can protect against both thermal and photo-oxidative degradation. These advanced, multifunctional stabilizers represent a significant step forward from simpler structures, offering more comprehensive protection for polymeric materials. longchangchemical.com

Mechanistic Investigations of Radical Scavenging and Polymer Stabilization by Hindered Amines

Understanding the Denisov Cycle and Free Radical Trapping in Polymer Systems

Hindered Amine Light Stabilizers (HALS), such as Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, are highly efficient additives used to prevent the photo-oxidative degradation of polymers. Their primary mechanism of action is centered around the catalytic scavenging of free radicals, a process described by the Denisov Cycle. researchgate.netresearchgate.net This cycle allows a single HALS molecule to neutralize multiple radical species, thereby providing long-lasting protection to the polymer matrix.

The process begins with the formation of radicals (R•) within the polymer, typically initiated by exposure to UV light and heat. These polymer radicals react with oxygen to form highly reactive peroxy radicals (ROO•). The stabilization process is initiated when the secondary amine of the HALS molecule is oxidized to form a stable nitroxide radical (>N-O•). researchgate.net This oxidation can occur through reaction with peroxy radicals or other oxidative species present in the polymer.

Once formed, the nitroxide radical is the key active species in the Denisov Cycle. It efficiently traps polymer alkyl radicals (R•) to form an alkoxyamine (>N-OR). researchgate.net This step effectively removes the chain-propagating alkyl radicals from the system. The alkoxyamine is not the final product; it can further react with another peroxy radical (ROO•). This reaction regenerates the nitroxide radical (>N-O•) and produces a hydroperoxide (ROOH) and an olefin, allowing the cycle to continue. researchgate.net Through this catalytic cycle, HALS continuously intercepts and neutralizes the radicals that would otherwise lead to the degradation of the polymer's chemical and physical properties. researchgate.net

Formation and Reactivity of Nitroxide Radicals from 2,2,6,6-Tetramethyl-4-piperidyl Amines

The central feature of HALS functionality is the formation of stable nitroxide radicals. For amines based on the 2,2,6,6-tetramethylpiperidine (B32323) structure, the initial amine is first oxidized to the corresponding nitroxide radical. researchgate.net This transformation is a critical activation step. The steric hindrance provided by the four methyl groups surrounding the nitrogen atom is crucial, as it prevents the nitroxide radical from undergoing self-termination reactions, thus ensuring its stability and longevity within the polymer matrix.

Role of Peroxy Radicals and Alkoxyamines in the Stabilization Process

Peroxy radicals (ROO•) are key intermediates in the auto-oxidation of polymers and play a dual role in the HALS stabilization mechanism. Initially, they can act as oxidizing agents, converting the parent hindered amine into the active nitroxide radical. researchgate.net More importantly, they are involved in the regeneration step of the Denisov cycle.

The alkoxyamine (>N-OR), formed from the reaction of the nitroxide radical and an alkyl radical, reacts with a peroxy radical. This crucial reaction regenerates the nitroxide radical, allowing it to continue its radical scavenging activity. The other products of this reaction are typically non-radical species, such as hydroperoxides and unsaturated polymer chains, which are less detrimental than the propagating radicals.

The efficiency of a HALS compound is therefore dependent on the delicate balance of reactions involving the nitroxide radical, alkyl radicals, peroxy radicals, and the resulting alkoxyamine. The stability and reactivity of the alkoxyamine intermediate are critical. If the >N-OR bond is too strong, the regeneration of the nitroxide radical will be slow, reducing the stabilizer's efficiency. Conversely, if the bond is too weak, it may not effectively trap alkyl radicals. The structure of the HALS, including the substituents on the piperidyl ring, influences these properties.

Elucidation of Antioxidant and Peroxide Deactivating Properties of HALS

Beyond their primary role as radical scavengers, HALS exhibit broader antioxidant capabilities. Their ability to interrupt the radical chain reactions of autoxidation is the cornerstone of their function. By converting highly reactive alkyl and peroxy radicals into non-radical or less reactive species, they effectively inhibit the oxidative degradation of the polymer.

Structure-Activity Relationships in 2,2,6,6-Tetramethyl-4-piperidyl-Based Stabilizers

The effectiveness of a HALS is significantly influenced by its molecular structure. For stabilizers based on the 2,2,6,6-tetramethyl-4-piperidyl moiety, key structural features determine their performance, including their compatibility with the polymer matrix, mobility, and inherent reactivity.

Molecular Weight: The molecular weight of the HALS molecule plays a critical role. Low-molecular-weight HALS generally exhibit higher mobility within the polymer matrix, allowing them to reach degradation sites more quickly. However, they can be more volatile and prone to migration and extraction from the polymer surface. High-molecular-weight (polymeric) HALS have lower volatility and better permanence but may have reduced mobility.

Substituents on the Piperidine (B6355638) Ring: The nature of the substituent at the 4-position of the piperidine ring influences the basicity of the amine and the properties of the derived nitroxide radical. These substituents can affect the HALS's compatibility with the polymer and its interaction with other additives. For this compound, the secondary amine linkage between the two piperidyl rings is a key structural feature.

N-Substitution: Substitution on the nitrogen atom of the piperidine ring (N-R group) also has a profound effect on the stabilization mechanism. Traditional HALS have an N-H bond, which is oxidized to form the active nitroxide. In N-alkyl or N-alkoxy HALS, the activation mechanism is different, but they still operate through the formation of nitroxide radicals.

Quantitative structure-activity relationship (QSAR) analyses indicate that factors such as hydrophobicity and steric and electronic properties play significant roles in the activity of piperidine-based compounds. nih.gov The optimal structure is often a compromise to achieve good compatibility, permanence, and high radical scavenging efficiency in a specific polymer system under particular degradation conditions.

Functionalization and Advanced Material Applications of 2,2,6,6 Tetramethyl 4 Piperidyl Compounds

Development of Polymeric Hindered Amine Light Stabilizers (Poly-HALS)

To address the issue of migration and volatilization of low molecular weight HALS from the polymer matrix, which can reduce their long-term effectiveness, polymeric HALS (Poly-HALS) have been developed. scielo.br These are higher molecular weight stabilizers or HALS moieties that are chemically bound to the polymer backbone.

The synthesis of Poly-HALS can be achieved through the copolymerization of a polymerizable HALS monomer with other monomers. For instance, a new polymeric N-methylated HALS has been synthesized by the radical copolymerization of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), a derivative of 2,2,6,6-tetramethyl-4-piperidinol (B29938), with vinyl acetate (B1210297) (VAc). scielo.brplu.mx The resulting copolymer demonstrated photostabilizing performance in polypropylene (B1209903) (PP) films comparable to that of commercial polymeric HALS. scielo.brplu.mx This approach ensures that the stabilizing functionality is an integral part of the polymer, leading to enhanced durability and performance over the material's lifetime. plu.mx

Exploration of 2,2,6,6-Tetramethyl-4-piperidyl Derivatives as Crosslinking Agents and Plasticizers in Polymer Modification

The bifunctional nature of compounds like Bis(2,2,6,6-tetramethyl-4-piperidyl)amine suggests their potential use as crosslinking agents in polymer modification. Crosslinking introduces covalent bonds between polymer chains, which can improve mechanical strength, thermal stability, and chemical resistance. While direct studies on the use of this compound as a crosslinking agent are limited, research on related compounds with piperidine (B6355638) moieties demonstrates this potential.

Furthermore, certain derivatives of 2,2,6,6-tetramethyl-4-piperidine can be explored for their plasticizing effects. Plasticizers are additives that increase the flexibility and processability of a material. For example, the sebacate (B1225510) moiety in Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate could potentially impart plasticizing properties.

Application in Self-Healing Materials and Advanced Coating Formulations

The development of self-healing materials, which can autonomously repair damage, is a significant area of materials science. Derivatives of 2,2,6,6-tetramethyl-4-piperidine are being explored for their role in such advanced materials. For instance, self-healing coatings can be formulated using encapsulated healing agents that are released upon damage to the coating. illinois.eduresearchgate.netmdpi.comnih.gov One approach involves the use of disulfide-containing curing agents in epoxy resins, where the disulfide bonds can undergo reversible cleavage and reformation, enabling the material to self-heal. researchgate.net

Novel Functionalizations for Specific Material Properties (e.g., Optical, Electrical, Magnetic)

The versatile chemical structure of 2,2,6,6-tetramethyl-4-piperidyl compounds allows for a wide range of functionalizations to impart specific properties to materials.

Optical Properties: The synthesis of optically active polymers is an area of growing interest. This can be achieved by incorporating chiral monomers into the polymer backbone. While direct synthesis of optically active polymers from this compound is not widely reported, the general principle involves the polymerization of monomers with inherent chirality. rsc.orgtitech.ac.jpnih.gov

Electrical Properties: The development of electrically conductive polymers is crucial for various electronic applications. nih.govresearchgate.nettaylorfrancis.commit.edu These polymers typically possess conjugated backbones that facilitate the movement of charge carriers. Functionalization of piperidyl compounds to create monomers suitable for the synthesis of conductive polymers is a potential area of research. nih.govresearchgate.nettaylorfrancis.commit.edu

Magnetic Properties: The nitroxide radicals derived from hindered amines are stable free radicals and exhibit interesting magnetic properties. rsc.orguts.edu.aumdpi.comnih.govmdpi.com These radicals can be used to create magnetic materials. Research has been conducted on the synthesis and magnetic properties of nitronyl nitroxide radicals and their metal complexes, which can exhibit ferromagnetic or antiferromagnetic interactions depending on their molecular structure and crystal packing. rsc.orguts.edu.aumdpi.comnih.govmdpi.com

Table 2: Magnetic Properties of Nitronyl Nitroxide Diradicals

Diradical Linker Angle between Linker and Paramagnetic Moiety Intramolecular Exchange Interaction (J) Reference
Pyrrole-2,5-diyl (Nitronyl nitroxide) < 11° -77.3 cm⁻¹ (Antiferromagnetic) uts.edu.au
Pyrrole-2,5-diyl (Iminonitroxide) < 11° -22.2 cm⁻¹ (Antiferromagnetic) uts.edu.au

This table summarizes the magnetic properties of two diradicals, illustrating how the nature of the radical and its structural arrangement influence the magnetic coupling.

Antimicrobial Activity of N-Halamine-Labeled Derivatives in Material Science

N-halamines are compounds containing a nitrogen-halogen bond and are known for their potent, broad-spectrum antimicrobial activity. nih.govrsc.orgresearchgate.netnih.govacs.org Derivatives of 2,2,6,6-tetramethyl-4-piperidine can be converted into N-halamines through halogenation of the amine group. These N-halamine-labeled materials can effectively inactivate a wide range of microorganisms, including bacteria and fungi. nih.govrsc.orgnih.gov

The antimicrobial action of N-halamines involves the transfer of a positive halogen ion to the microbial cells, which disrupts essential cellular processes. An important advantage of N-halamine technology is that the antimicrobial activity can often be regenerated by re-halogenation once the active halogen is depleted. nih.gov

Table 3: Antimicrobial Efficacy of N-Halamine Treated Wound Dressings

Microorganism Log Reduction Contact Time Reference
Staphylococcus aureus 6 to 7 Short nih.gov
Pseudomonas aeruginosa 6 to 7 Short nih.gov

This table presents the significant antimicrobial efficacy of N-halamine treated wound dressings against common pathogenic bacteria.

Investigations into Interactions with Polymer Components and Matrix Effects

The compatibility of the HALS with the polymer matrix is also a critical factor. Poor compatibility can lead to phase separation, migration, and reduced efficiency. The functional groups on the HALS molecule play a significant role in determining its solubility and dispersibility within the polymer. The piperidine ring in HALS is not only essential for its stabilizing function but can also be functionalized to improve its compatibility with other additives and the polymer matrix itself. researchgate.net The polarity of the polymer can also influence the stability and performance of the incorporated HALS.

Analytical and Spectroscopic Characterization of 2,2,6,6 Tetramethyl 4 Piperidyl Containing Compounds

Mass Spectrometry Techniques (ESI-MS/MS, LESA-MS) for Structural Elucidation and Degradation Product Identification

Mass spectrometry (MS) is a cornerstone for the structural analysis of HALS and their degradation products. Electrospray Ionization (ESI-MS/MS) is particularly effective for identifying oligomeric HALS and their transformation products. iajps.comfishersci.ca This technique allows for the soft ionization of molecules, preserving their structural integrity, while tandem MS (MS/MS) facilitates the fragmentation of selected ions to provide detailed structural information. For instance, in the analysis of a related compound, Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (B1232345), mass spectrometry revealed a molecular ion peak (M⁺) at m/z 394, with key fragments corresponding to the loss of a methyl group ([M-CH₃]⁺) at m/z 379 and other characteristic fragments. nih.gov This approach is invaluable for identifying impurities and degradation products that may form during polymer processing or environmental exposure. mdpi.com

Liquid Extraction Surface Analysis (LESA-MS) has emerged as a powerful tool for the direct analysis of additives on polymer surfaces with minimal sample preparation. mdpi.com This technique involves extracting a small area of the polymer surface with a solvent droplet, which is then directly infused into the mass spectrometer. LESA-MS enables the in-situ characterization of HALS activation and the identification of degradation products on the material's surface, providing critical insights into the stabilization mechanism at the polymer-environment interface. mdpi.com

Table 1: Representative Mass Spectrometry Data for a Related HALS Compound

Ion m/z (relative intensity, %) Interpretation
[M]⁺ 394 (1) Molecular Ion of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate
[M-CH₃]⁺ 379 (2) Loss of a methyl group
[(CHCH₂CNHCCH₂)COO]⁺ 124 (100) Fragment of the piperidinyl ester moiety
[CHCOOH]⁺ 58 (47) Maleate fragment
[CH₂CNH]⁺ 41 (16) Piperidine (B6355638) ring fragment

Data derived from analysis of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,2,6,6-tetramethyl-4-piperidyl derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, characteristic signals are observed for the protons on the piperidyl rings and the maleate backbone. nih.gov The protons of the four methyl groups on the piperidine rings typically appear as distinct singlets, while the methylene (B1212753) protons of the ring appear as multiplets. The methine proton at the 4-position of the piperidine ring, attached to the amine or ester group, gives a characteristic multiplet.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine Moiety

Assignment ¹H NMR (Expected) ¹³C NMR (Expected)
Piperidine-NH Broad singlet -
Piperidine-CH-N Multiplet ~45-55
Piperidine-CH₂ Multiplets ~40-50
Piperidine-C(CH₃)₂ - ~50-60
Piperidine-C(CH₃)₂ Singlets ~28-32

Expected values are based on data from analogous 2,2,6,6-tetramethylpiperidine (B32323) derivatives. nih.govrsc.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively serving as a molecular fingerprint. fiveable.memdpi.com For this compound, key functional groups can be identified through their characteristic absorption or scattering frequencies.

The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine group in the piperidine ring, typically in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-2970 cm⁻¹ range. The C-N stretching vibrations and various bending vibrations of the piperidine ring will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The symmetric stretching of the C-C bonds in the piperidine ring and the vibrations of the tetramethyl groups are often more prominent in the Raman spectrum. nih.gov

Table 3: Key IR Absorption Bands for a Related Piperidyl Compound

Wavenumber (cm⁻¹) Assignment
3312 N-H stretching
2973, 2941, 2856 C-H stretching (methyl and methylene)
1711 C=O stretching (ester group, for comparison)
1633 C=C stretching (for comparison)
1381 CH₃ bending
1245 C-O-O stretching (ester group, for comparison)
1183 C-O-C stretching (ester group, for comparison)

Data derived from analysis of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Radical Behavior and Spin Trapping

The stabilizing effect of HALS is attributed to their ability to form stable nitroxide radicals, which act as scavengers for free radicals that cause polymer degradation. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of these paramagnetic nitroxide species. mdpi.comnih.gov

Upon oxidation, the secondary amine of the tetramethylpiperidyl group is converted to a nitroxide radical. The EPR spectrum of this radical typically consists of a characteristic triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (I=1). researchgate.netrsc.org The g-value and the nitrogen hyperfine splitting constant (A_N) are sensitive to the local environment of the nitroxide radical, providing information about its polarity and mobility within a polymer matrix. EPR can be used to study the kinetics of nitroxide radical formation and decay, offering insights into the efficiency of the stabilization cycle. fu-berlin.de Furthermore, the piperidine-based compounds can act as spin traps, reacting with short-lived radicals to form more stable nitroxide radicals that can be readily detected by EPR.

Table 4: Typical EPR Parameters for Piperidine-based Nitroxide Radicals

Parameter Typical Value Information Provided
g-value ~2.006 Electronic environment of the radical
A_N (Nitrogen hyperfine coupling constant) ~14-16 Gauss Polarity of the local environment and spin density on nitrogen
Spectral lineshape Varies Rotational mobility of the nitroxide radical

Values are general for piperidine-based nitroxide radicals in various media. researchgate.net

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for evaluating the thermal stability of HALS and their effect on the host polymer. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability. iajps.comlabmanager.com For a HALS like this compound, TGA can determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. iajps.comlabmanager.com DSC can identify melting points, glass transitions, and other phase changes. For crystalline HALS, a sharp endothermic peak corresponding to its melting point would be observed. DSC can also be used to study the effect of the HALS on the crystallization and melting behavior of the polymer it is incorporated into. netzsch.com

Table 5: Principles of Thermal Analysis Techniques for HALS Characterization

Technique Principle Information Obtained
Thermogravimetric Analysis (TGA) Measures mass change versus temperature Decomposition temperature, thermal stability, residual mass

Advanced Techniques for In-Situ Monitoring of HALS Activation and Degradation within Polymers

Understanding the activation and degradation of HALS in real-time within a polymer matrix is crucial for optimizing their performance. Advanced analytical techniques are being developed for in-situ monitoring. As mentioned, LESA-MS allows for the direct probing of the polymer surface to track changes in the HALS and the formation of its transformation products over time. mdpi.com

In-situ vibrational spectroscopy, such as Raman and IR spectroscopy, can also be employed to monitor chemical changes within the polymer during exposure to heat or UV radiation. cardiff.ac.uk Changes in the characteristic vibrational bands of the HALS can indicate its consumption or transformation. These techniques, when coupled with microscopy, can provide spatially resolved information on the distribution and degradation of the stabilizer within the polymer.

Chromatographic Methods for Separation, Purity Assessment, and Component Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of HALS and related compounds. High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of these compounds. nih.gov Reversed-phase HPLC with UV or mass spectrometric detection is a common approach. deepnote.com For compounds lacking a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

Ion suppression chromatography has been shown to be effective for the analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) maleate, overcoming issues like peak tailing and asymmetry that can occur with conventional HPLC methods. jlu.edu.cn These chromatographic methods are essential for quality control, allowing for the accurate assessment of purity and the identification of any impurities or by-products from the synthesis process.

Table 6: Overview of Chromatographic Techniques for HALS Analysis

Technique Stationary Phase Example Mobile Phase Example Detection Method Application
HPLC C18 Acetonitrile/Water UV, MS, ELSD, CAD Separation, quantification, purity assessment

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical behavior of hindered amine light stabilizers (HALS), including compounds like this compound, is fundamental to their function as antioxidants. This behavior is characterized by the reversible oxidation of the amine group to a stable nitroxyl (B88944) radical. This redox process is central to the Denisov cycle, where the nitroxyl radical acts as a scavenger for polymer-degrading free radicals. While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, the electrochemical properties of structurally similar and commercially significant 2,2,6,6-tetramethylpiperidine derivatives, particularly their corresponding nitroxyl radicals like 4-Hydroxy-TEMPO (TEMPOL), have been investigated.

Cyclic voltammetry studies on these related compounds reveal the key electrochemical transitions. The nitroxyl radical can undergo a one-electron oxidation to form an oxoammonium cation and a one-electron reduction to form a hydroxylamine. nih.gov The redox potentials for these transitions are influenced by the substituents on the piperidine ring. rsc.org For instance, electron-withdrawing groups tend to shift the potentials to more positive values, while electron-donating groups cause a negative shift. rsc.org

In a study of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO-OH), cyclic voltammetry revealed a reduction potential of -585 mV. The electrochemical oxidation of amines can be catalyzed by nitroxyl radicals under physiological conditions, demonstrating the role of these compounds as electrochemical probes. mdpi.com The stability of the generated radical and the reversibility of the redox process are crucial for the long-term effectiveness of HALS. For example, a derivative, 4-pyrrolyl-2,2,6,6-tetramethylpiperidine-l-oxyl (PyTEMPO), showed high electrochemical stability in NaCl solution, retaining 93.0% of its peak current after 100 cyclic voltammetry cycles. mdpi.com

CompoundTechniqueRedox ProcessPotential (vs. reference)Key FindingReference
4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO-OH)Cyclic VoltammetryReduction-585 mVDemonstrates the reduction of the nitroxyl radical.
4-Pyrrolyl-2,2,6,6-tetramethylpiperidine-l-oxyl (PyTEMPO)Cyclic VoltammetryRedox CyclingEquilibrium Potential (E0) = 0.75V (vs. SHE)High electrochemical stability with 93.0% peak current retention after 100 cycles in NaCl. mdpi.com mdpi.com

Terahertz Time-Domain Spectroscopy for HALS Characterization in Polymer Matrices

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful non-destructive technique for the characterization and quantitative analysis of additives within polymer matrices. researchgate.netnwpu.edu.cn This method is particularly useful for identifying and quantifying HALS, as many of these compounds exhibit unique spectral fingerprints in the terahertz frequency range (approximately 0.1 to 3 THz). mdpi.comnwpu.edu.cn

A study utilizing THz-TDS characterized a series of low-molecular-weight HALS, including compounds structurally related to this compound, within a high-density polyethylene (B3416737) (HDPE) matrix. nwpu.edu.cn The investigation, conducted in the 0.2–2.6 THz range, revealed that several HALS, such as TMP, PMP, and BB-PMP, display distinct and well-resolved THz absorption spectra at room temperature. nwpu.edu.cn These characteristic "fingerprint" spectra allow for the identification of specific HALS within the polymer. nwpu.edu.cn

Furthermore, THz-TDS has demonstrated its potential for quantitative analysis. A linear relationship was established between the concentration of TMP and the intensity of its primary THz absorption peak. nwpu.edu.cn This correlation allowed for the determination of the HALS content with a detection limit of approximately 1.6% (w/w). nwpu.edu.cn Such capabilities make THz-TDS a promising tool for quality control in polymer manufacturing and for studying the migration and degradation of stabilizers over the lifetime of a plastic product. researchgate.netnwpu.edu.cn The technique's sensitivity to the chemical structure of the additives provides a means to investigate the stabilizing mechanisms of HALS and monitor their evolution within the polymer. nwpu.edu.cn

HALS InvestigatedPolymer MatrixTHz Frequency RangeKey FindingsReference
TMP, PMP, BB-PMP, Chimassorb 944, Chimassorb 119High-Density Polyethylene (HDPE)0.2–2.6 THzExhibited individual, well-resolved "fingerprint" THz absorption spectra. nwpu.edu.cn nwpu.edu.cn
TMPHigh-Density Polyethylene (HDPE)-A linear relationship was found between TMP content and the intensity of its first THz absorption peak. nwpu.edu.cn nwpu.edu.cn
TMPHigh-Density Polyethylene (HDPE)-The detection limit for quantitative analysis was determined to be approximately 1.6% (w/w). nwpu.edu.cn nwpu.edu.cn

Environmental Persistence and Chemical Degradation Pathways of Hindered Amine Light Stabilizers

Chemical Hydrolysis and Phototransformation of HALS Derivatives in Environmental Media

The environmental fate of HALS like Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) is significantly influenced by their interaction with water and sunlight. Chemical hydrolysis and phototransformation are key degradation pathways in aquatic and terrestrial environments.

Chemical Hydrolysis: The stability of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is pH-dependent. The ester linkages in the molecule are susceptible to hydrolysis, breaking the compound down into 2,2,6,6-Tetramethylpiperidin-4-ol (HTMP) and decanedioic acid. oecd.org This degradation pathway proceeds via ester bond cleavage. smolecule.com The rate of this reaction varies significantly with the pH of the surrounding medium. Studies have determined specific half-lives for this compound at 25°C under different pH conditions, indicating that it is most persistent in acidic environments and degrades much more rapidly under alkaline conditions. oecd.orgenv.go.jp

Table 1: Hydrolysis Half-life of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate at 25°C

pHHalf-life
4206 days
757 days
92 days

Source: Organisation for Economic Co-operation and Development, 2008. oecd.org; Japan, Ministry of the Environment, 2018. env.go.jp

Phototransformation: In addition to hydrolysis, HALS can undergo phototransformation when exposed to UV radiation from sunlight. This process can lead to the decomposition of the compound into smaller fragments. smolecule.com In aquatic environments, the photodegradation of polymer additives can be influenced by the presence of reactive oxygen species (ROS) such as hydroxyl radicals, which are generated by sunlight. nih.gov These highly reactive species can attack and break down persistent organic molecules. nih.govmdpi.com The primary mechanism of HALS, which involves scavenging free radicals, is initiated by their oxidation into nitroxide radicals, a process that can be driven by light. frontiersin.org

Assessment of Environmental Occurrence, Distribution, and Transport of HALS

Recent studies have identified HALS as emerging environmental pollutants. Research has provided the first evidence of HALS as abundant and widespread contaminants in environmental samples. nih.govacs.org A study in South China detected seven different HALS in dust and air particles, with Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (often known by the trade name Tinuvin 770) being one of the most abundant and frequently detected. nih.govacs.org

Table 2: Concentrations of HALS in Environmental Samples from South China

Sample TypeMedian Total HALS Concentration Range
Urban Dust417 – 8,830 ng/g
Urban Air Particles28.6 – 70.9 pg/m³

Source: Deng et al., 2024. nih.govacs.org

These findings indicate that HALS can migrate from consumer products into the environment, accumulating in dust and air. Predictive modeling further suggests that many HALS possess characteristics of persistence and have a strong potential for long-range environmental transport. nih.gov

Fugacity modeling provides insights into how Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is likely to distribute among different environmental compartments. According to these models, the uncharged form of the substance is expected to partition primarily into soil and sediment. oecd.org Surface water is considered a minor target compartment, and its low vapor pressure means that partitioning into the air is negligible. oecd.orgenv.go.jp

Biodegradation Studies of Hindered Amine Structures in Aquatic and Terrestrial Systems

The complex, sterically hindered structure of the 2,2,6,6-tetramethylpiperidine (B32323) group likely contributes to its resistance to microbial attack. While microorganisms can break down many organic compounds through enzymatic reactions like hydrolysis and oxidation, the structure of HALS poses a challenge. frontiersin.org Furthermore, some research has indicated that certain HALS, including the family to which Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate belongs, can exhibit antimicrobial properties. nih.govresearchgate.net This activity, linked to the autooxidation of the amine group, could potentially inhibit the very microorganisms that would otherwise contribute to its biodegradation in aquatic and terrestrial systems. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches to 2,2,6,6 Tetramethyl 4 Piperidyl Systems

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates in HALS Action

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways of HALS. The protective action of these stabilizers involves a cyclic process known as the Denisov Cycle, which regenerates the active species, contributing to their high efficiency. wikipedia.orgfrontiersin.org Computational studies have been pivotal in mapping the potential energy surfaces of the reactions within this cycle and characterizing the transient intermediates involved. acs.org

The key steps in the HALS mechanism that have been investigated using quantum chemistry include:

Initial Oxidation: The secondary amine (>N-H) of the HALS is oxidized to form a stable nitroxide radical (>NO•).

Radical Scavenging: The nitroxide radical traps polymer alkyl radicals (R•) to form amino ethers (>N-OR).

Regeneration: The amino ether reacts with polymer peroxy radicals (ROO•) to regenerate the nitroxide radical and form non-radical polymer products. acs.org

DFT calculations help determine the activation energies and reaction enthalpies for these steps, confirming the thermodynamic and kinetic feasibility of the proposed mechanisms. researchgate.netresearchgate.net For instance, calculations can model the transition state structures for hydrogen atom abstraction from the parent amine by peroxy radicals or for the reaction between the nitroxide radical and alkyl radicals.

Table 1: Representative Calculated Activation Barriers for Key HALS Reactions Note: These are generalized values for illustrative purposes, as specific values for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine are not readily available in the cited literature. The values represent typical ranges found in computational studies of the Denisov cycle.

Reaction StepReactantsProductsTypical Calculated Activation Energy (kcal/mol)
Nitroxide Formation>NH + ROO•>NO• + ROH10 - 15
Alkyl Radical Trapping>NO• + R•>NORLow barrier, often diffusion-controlled
Regeneration from Amino Ether>NOR + ROO•>NO• + ROOR5 - 10

Modeling of Radical Scavenging Processes and Nitroxide Formation

The formation of the active nitroxide radical is the cornerstone of the HALS stabilization mechanism. Computational models have explored various pathways for this initial oxidation. DFT calculations have shown that the reaction between secondary amines and peracids or their resultant peroxyl radicals is a viable route for nitroxide radical formation. daneshyari.com The modeling of these processes involves calculating the transition structures and activation barriers for the oxidation of the hindered amine's nitrogen atom. daneshyari.com

Once formed, the nitroxide radical (>NO•) is an efficient scavenger of carbon-centered radicals. mdpi.com The high stability of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) structure, a model for HALS-derived nitroxides, is due to the steric hindrance provided by the four methyl groups surrounding the N-O bond, which prevents radical-radical dimerization. Quantum chemical studies provide detailed information on the electronic structure of these radicals, including spin density distribution, which is crucial for understanding their reactivity. mdpi.comresearchgate.net

The scavenging process and the subsequent regeneration cycle have been extensively modeled. High-level computational techniques have been used to elucidate the full mechanism, postulating new intermediates and determining the final products. acs.org For example, the reaction of the nitroxide with a polymer radical (•R) forms an alkoxyamine (>N-OR). This alkoxyamine can then react with a peroxyl radical (•OOR) to reform the nitroxide, ensuring the continuation of the protective cycle. acs.org

Computational Prediction of Molecular Interactions within Polymer Matrices

The effectiveness of a HALS additive like this compound depends not only on its intrinsic chemical reactivity but also on its physical behavior within the host polymer. Computational methods, particularly molecular mechanics and molecular dynamics, are used to predict the compatibility, solubility, and distribution of HALS molecules within the polymer matrix. acs.orgmdpi.com

These simulations can model the intermolecular forces between the HALS molecule and the polymer chains, which include:

Van der Waals forces: These determine the general compatibility and miscibility of the additive.

Hydrogen bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, potentially interacting with polar groups (e.g., carbonyls, hydroxyls) if present in the polymer matrix.

By calculating the interaction energy and the Flory-Huggins interaction parameter (χ), computational models can predict whether the HALS will be evenly dispersed or will phase-separate and aggregate. An even distribution is critical for providing uniform protection throughout the material. These studies are essential for optimizing HALS performance in specific polymers like polypropylene (B1209903) or polyethylene (B3416737). researchgate.net

Simulation of Degradation Pathways and Chemical Stability

While HALS are designed to be stable, they can undergo thermal or photo-degradation under harsh processing or environmental conditions. Computational chemistry can simulate these degradation pathways by calculating bond dissociation energies (BDEs) and modeling potential unimolecular or bimolecular decomposition reactions. researchgate.net

For a molecule like this compound, potential degradation points include the C-N bonds of the piperidine (B6355638) ring or the central secondary amine bridge. Theoretical calculations can identify the weakest bonds in the molecule and predict the most likely initial fragmentation steps upon exposure to heat or UV radiation. For instance, pyrolysis-GC/MS studies, often complemented by computational analysis, show that the thermal decomposition of amine-based HALS often involves the scission of C-N bonds. researchgate.net Simulating these pathways helps in understanding the long-term stability of the additive and predicting the formation of any potentially harmful or colored degradation products.

Molecular Dynamics Simulations of Polymer-HALS Interactions and Mobility

Molecular dynamics (MD) simulations provide a dynamic view of the polymer-HALS system at the atomic level. mdpi.com These simulations model the movement of both the polymer chains and the additive molecules over time, offering insights into the mobility and spatial distribution of the HALS within the matrix. uoc.grnih.govresearchgate.net

Key parameters obtained from MD simulations include:

Diffusion Coefficient: This quantifies the mobility of the HALS molecule. Higher mobility can be advantageous for the stabilizer to reach and neutralize radicals formed throughout the polymer, but excessively high mobility can lead to faster migration and loss from the surface.

Radial Distribution Function (RDF): The RDF describes the probability of finding a polymer atom at a certain distance from an atom in the HALS molecule. It helps to characterize the local structure and interactions between the additive and the polymer chains.

MD simulations have been used to study the mobility of small molecules in various polymers, such as polyethylene and polypropylene. nih.govacs.orgresearchgate.net The results from these simulations are crucial for understanding how factors like HALS molecular weight, polymer morphology (amorphous vs. crystalline), and temperature affect the stabilizer's ability to move within the polymer and perform its protective function effectively. researchgate.netmdpi.com

SystemTemperature (K)Simulated Diffusion Coefficient (cm²/s)
Small Molecule Additive in Polyethylene45010⁻⁷ - 10⁻⁸
Small Molecule Additive in Polypropylene45010⁻⁸ - 10⁻⁹

Prediction of Environmental Fate and Transformation Products

With the increasing use of polymer additives, there is a growing need to understand their environmental impact. nih.govacs.org Computational models are valuable tools for predicting the environmental fate of HALS like this compound. Quantitative Structure-Property Relationship (QSPR) and fugacity models can estimate key environmental parameters based on the molecule's structure. env.go.jp

Properties predicted by these models include:

Water Solubility: Influences how the compound is transported in aquatic environments.

Octanol-Water Partition Coefficient (log Kow): Indicates the potential for bioaccumulation in organisms. env.go.jp

Vapor Pressure: Determines the likelihood of the compound partitioning into the atmosphere.

Biodegradability: Predicts whether the compound will be broken down by microorganisms.

Hydrolysis Rate: Estimates how quickly the compound reacts with water at different pH levels. env.go.jp

Furthermore, computational models can predict the likely transformation products resulting from environmental degradation processes such as hydrolysis, photolysis, and oxidation. This information is critical for conducting comprehensive environmental risk assessments. Predictive modeling for related HALS has suggested that many possess characteristics of persistence and potential for long-range transport. nih.govacs.org

Emerging Research Frontiers and Future Perspectives in 2,2,6,6 Tetramethyl 4 Piperidyl Chemistry

Tailored Design of Next-Generation Bis(2,2,6,6-tetramethyl-4-piperidyl)amine-Based Stabilizers and Functional Materials

The tailored design of novel Hindered Amine Light Stabilizers (HALS) based on the this compound scaffold is a primary focus of current research. The goal is to create next-generation stabilizers with enhanced efficacy, durability, and compatibility with a wider range of polymer matrices. This involves strategic modifications to the molecular structure to influence physicochemical properties such as molecular weight, solubility, and diffusion within the polymer. researchgate.net

One approach involves the synthesis of polymeric HALS, which have been extensively studied due to their ability to provide high levels of protection against weathering with minimal physical loss from the polymer matrix. scielo.br For instance, new polymeric N-methylated HALS have been synthesized and shown comparable photostabilizing performance to commercial polymeric HALS in polypropylene (B1209903) films. scielo.br

Research is also directed towards creating "non-interactive" HALS to minimize deleterious side reactions with other formulation components or environmental agents, which can negatively impact the final product's aesthetics and service life. researchgate.net The synthesis of key intermediates, such as Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate (B1232345), is crucial for developing these new types of HALS. nih.gov

The development of functional materials derived from this compound is another exciting frontier. By incorporating this moiety into larger molecular architectures, researchers aim to create materials with built-in stability, expanding their utility beyond simple additives.

Research DirectionObjectiveKey Intermediate Example
Polymeric HALSMinimize physical loss from the polymer matrix and enhance long-term stability.4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine
Non-Interactive HALSReduce undesirable side reactions with other additives and environmental factors.N/A
Functional MaterialsIntegrate the HALS functionality directly into the polymer backbone for inherent stability.Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate nih.gov

Integration of HALS with Other Additives for Synergistic Effects in Advanced Polymer Formulations

A significant area of research focuses on the synergistic interactions between HALS, like those derived from this compound, and other polymer additives. 3vsigmausa.com The combination of different types of stabilizers can lead to a level of protection greater than the sum of the individual components. researchgate.net

Synergism is also observed when HALS are combined with antioxidants. nbinno.com HALS are effective at neutralizing radicals formed by UV light, while antioxidants target radicals generated through thermal oxidation. nbinno.com This dual-action approach allows for the design of materials that can withstand a wider range of environmental stressors. The combination of low and high molecular weight HALS can also produce synergistic effects, attributed to the rapid diffusion of the low molecular weight HALS to the surface and the resistance to migration of the high molecular weight HALS. researchgate.net

Additive CombinationMechanism of SynergyExample Application
HALS + UV AbsorbersComplementary protection: HALS scavenge free radicals while UV absorbers block UV radiation. 3vsigmausa.comresearchgate.netAutomotive exterior trims mdpi.com
HALS + AntioxidantsDual-action protection against both photo-oxidation and thermal-oxidation. nbinno.comPolyolefin films
Low MW HALS + High MW HALSComplementary mobility and persistence within the polymer matrix. researchgate.netPolypropylene fibers

Development of Advanced Characterization Methods for HALS at the Molecular and Nanoscale Levels

The development of sophisticated analytical techniques is crucial for understanding the behavior of HALS within polymer matrices at both molecular and nanoscale levels. These methods provide valuable insights into the distribution, migration, and degradation of stabilizers, which in turn informs the design of more effective stabilization systems. nih.gov

High-performance liquid chromatography (HPLC) coupled with advanced detection methods like quadrupole time-of-flight mass spectrometry (Q-TOF-MS) has emerged as a powerful tool for the separation and characterization of complex oligomeric HALS. nih.gov This technique allows for the determination of individual oligomers and their degradation by-products, which is critical for aging studies of polymers. nih.govnih.gov Such detailed analysis can reveal significant differences in the oligomeric pattern of HALS between their standard form and after being processed in a polymer, highlighting the impact of manufacturing processes on the stabilizer. nih.gov

At the nanoscale, the integration of HALS with nanomaterials is an area of growing interest. 3vsigmausa.com Characterization techniques capable of probing the interface between HALS and nanoparticles are essential to understanding how these interactions enhance UV protection properties.

Characterization TechniqueInformation ObtainedSignificance
HPLC-Q-TOF-MSSeparation and identification of individual HALS oligomers and their degradation products. nih.govEnables detailed aging studies and understanding of stabilizer transformation during processing. nih.govnih.gov
Electron Spin Resonance (ESR) SpectroscopyMeasurement of nitroxide radical concentration, a key species in the HALS stabilization mechanism. researchgate.netProvides direct insight into the activity and effectiveness of the HALS during photo-oxidation. researchgate.net
Nanoscale Imaging (e.g., AFM, TEM)Visualization of the distribution and interaction of HALS with nanomaterials within the polymer matrix.Elucidates the mechanisms behind enhanced UV protection in nanocomposites.

Sustainable Synthesis and Environmental Engineering of HALS Technologies

In response to a growing emphasis on green chemistry and sustainability, research is underway to develop more environmentally friendly methods for the synthesis of HALS. This includes exploring new synthetic routes that are more efficient, generate less waste, and utilize recyclable catalysts.

For example, a new method for synthesizing Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, a key HALS intermediate, utilizes a zeolite-supported tetraisopropyl titanate catalyst. nih.gov This process is noted for its high reaction rate, high yields, good selectivity, and the ability to recycle the catalyst, all of which contribute to a more sustainable manufacturing process. nih.gov Similarly, continuous-flow processes are being developed for the synthesis of HALS intermediates, which can significantly improve reaction rates and productivity compared to traditional batch processes. researchgate.net

Environmental engineering principles are also being applied to the broader lifecycle of HALS technologies. yale.edu This involves designing stabilizers that are less likely to leach from the polymer matrix, thereby reducing their potential environmental impact. Furthermore, there is a growing interest in the development of biodegradable and renewable HALS to align plastic products with sustainability goals. 3vsigmausa.com Environmental engineering as a field uses science to devise sustainable solutions for protecting the environment and public health. youtube.com

Sustainable ApproachKey FeaturesExample
Green Synthesis RoutesHigh efficiency, reduced waste, recyclable catalysts. nih.govSynthesis of Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate using a zeolite-supported catalyst. nih.gov
Continuous-Flow ProcessingImproved reaction rates, enhanced mass transfer, higher productivity. researchgate.netSynthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in a micro fixed-bed reactor. researchgate.net
Biodegradable HALSReduced environmental persistence at the end of the product lifecycle. 3vsigmausa.comResearch into HALS derived from renewable feedstocks.

Exploration of Novel Applications Beyond Traditional Polymer Stabilization

While the primary application of this compound and its derivatives is in the stabilization of polymers against photodegradation, researchers are exploring their use in a variety of other fields. The unique chemical properties of the hindered amine moiety lend themselves to a range of potential applications.

One area of active investigation is the use of HALS in coatings and adhesives to enhance their durability and weather resistance. smolecule.com For example, they are used in both water- and solvent-based coating systems to provide protection against gloss reduction, cracking, and color change. specialchem.com

The core structure of these compounds is also being investigated for its potential in developing materials with novel functionalities. For instance, the presence of both piperidyl and sebacate (B1225510) groups in related compounds suggests potential applications in the development of self-healing materials and as crosslinking agents for certain polymers. smolecule.com Furthermore, the free radical scavenging ability of the nitroxyl (B88944) radicals derived from HALS is being explored in other chemical contexts.

Application AreaFunctionPotential Benefit
CoatingsUV and thermal stabilization. smolecule.comEnhanced longevity and weather resistance of metal and plastic coatings. smolecule.com
AdhesivesPrevention of degradation over time. smolecule.comImproved durability and lifespan of adhesive bonds. smolecule.com
Self-Healing MaterialsComponent in materials designed to autonomously repair damage. smolecule.comExtended material lifespan and improved performance. smolecule.com
Crosslinking AgentsFormation of covalent bonds between polymer chains. smolecule.comImproved mechanical strength and stability of polymers. smolecule.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 2,2,6,6-tetramethyl-4-piperidone using ammonia or amine derivatives under hydrogenation conditions. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or sodium cyanoborohydride in methanol are common methods. Purification involves fractional distillation under reduced pressure or recrystallization using non-polar solvents (e.g., hexane). Purity (>98%) is validated via HPLC with a C18 column (acetonitrile/water gradient) and confirmed by 1H^1H-NMR to assess steric shielding effects from the tetramethyl groups .

Q. How can researchers characterize the steric and electronic properties of this compound?

  • Methodological Answer :

  • Steric Effects : X-ray crystallography reveals spatial arrangement, while 1H^1H-NMR chemical shifts (e.g., upfield shifts for axial protons) indicate hindered rotation.
  • Electronic Properties : DFT calculations (B3LYP/6-31G*) quantify electron density distribution. IR spectroscopy identifies N-H stretching vibrations (~3300 cm1^{-1}) and confirms secondary amine functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Waste disposal follows EPA guidelines for amine-containing compounds, with neutralization using dilute HCl prior to disposal. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting SDS documentation for toxicity thresholds .

Advanced Research Questions

Q. How does the steric hindrance of this compound influence its reactivity in catalytic systems?

  • Methodological Answer : The bulky tetramethyl groups reduce nucleophilicity at the amine center, making it less reactive in SN2 reactions but effective as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-coupling). Comparative kinetic studies (e.g., reaction rates with/without steric shielding) using GC-MS can quantify this effect. Theoretical frameworks like Tolman’s cone angle model predict steric demand in coordination chemistry .

Q. What experimental designs are suitable for studying the compound’s role as a hindered amine light stabilizer (HALS) in polymer degradation?

  • Methodological Answer : Use accelerated weathering tests (QUV chambers) with UV-B exposure (0.7 W/m2^2) to simulate polymer degradation. Compare oxidation rates via FTIR (carbonyl index) and OIT (oxidative induction time) measurements. A factorial design (2k^k) can optimize variables like HALS concentration (0.1–1.0 wt%) and polymer matrix type (polyethylene vs. polypropylene) .

Q. How can contradictions in literature about the compound’s thermal stability be resolved?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Replicate conflicting studies while controlling for moisture content (Karl Fischer titration) and oxygen levels. Use Kissinger analysis to compare activation energies (EaE_a) across studies. Discrepancies may arise from impurities or differences in sample preparation (e.g., recrystallization solvents) .

Q. What mechanistic insights explain the compound’s efficacy in radical scavenging applications?

  • Methodological Answer : Employ ESR spectroscopy to detect nitroxide radical intermediates formed during HALS activity. Compare radical trapping efficiency with less hindered amines using DPPH assays. Kinetic isotope effects (KIE) and Arrhenius plots elucidate hydrogen abstraction rates. Link findings to the Hammond-Leffler postulate to determine transition state geometry .

Theoretical and Methodological Frameworks

  • Link experimental outcomes to steric theory (e.g., A-value calculations for substituent effects) and radical chain inhibition mechanisms .
  • Address data contradictions through reproducibility protocols and meta-analytical frameworks that control for methodological variability .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.